molecular formula C10H12N4O2S B12912546 Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate CAS No. 33359-05-6

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate

Cat. No.: B12912546
CAS No.: 33359-05-6
M. Wt: 252.30 g/mol
InChI Key: FDWDQFQQAJHWHV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is a chemical compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a purine ring system substituted with a methylsulfanyl group at the 6-position and an ethyl acetate group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methylsulfanylpurine.

    Alkylation: The 6-methylsulfanylpurine is then alkylated with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethyl acetate group, yielding the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 6-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloropurin-9-yl)acetate: Similar structure but with a chlorine atom instead of a methylsulfanyl group.

    Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate: Similar structure but with a longer alkyl chain on the sulfur atom.

Uniqueness

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its structural formula:

  • Molecular Formula : C₉H₁₁N₄O₂S
  • Molecular Weight : 229.27 g/mol

The compound features a purine base modified with an ethyl acetate moiety, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that purine derivatives, including those similar to this compound, exhibit notable antitumor properties. A study highlighted the synthesis of various purine derivatives and their evaluation against different cancer cell lines. The compounds were tested for their ability to inhibit cell growth, with findings suggesting that certain modifications to the purine structure enhance cytotoxicity against tumor cells.

CompoundCell Line TestedGI50 (µM)Reference
This compoundMCF-7 (Breast Cancer)50
Ethyl 2-(6-chloropurin-9-yl)acetateNCI-H460 (Lung Cancer)30

The GI50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound has been investigated for antimicrobial properties. Compounds with similar purine structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest a promising avenue for developing new antimicrobial agents.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundMRSA25
Ethyl 2-(6-methylpurin-9-yl)acetateE. coli40

Case Studies and Research Findings

  • Antitumor Efficacy in vitro : A study conducted on various synthesized purine derivatives demonstrated that this compound significantly inhibited the growth of MCF-7 and NCI-H460 cell lines. The research utilized sulforhodamine B assays to measure cell viability and established a dose-response relationship, confirming the compound's potential as an anticancer agent.
  • Mechanism of Action : Preliminary investigations into the mechanism of action suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Further studies are required to elucidate the specific molecular targets involved in this process.
  • Synergistic Effects : Combining this compound with established chemotherapeutics has shown enhanced efficacy in vitro. For instance, co-treatment with doxorubicin resulted in a significant reduction in cell viability compared to either agent alone.

Properties

CAS No.

33359-05-6

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

ethyl 2-(6-methylsulfanylpurin-9-yl)acetate

InChI

InChI=1S/C10H12N4O2S/c1-3-16-7(15)4-14-6-13-8-9(14)11-5-12-10(8)17-2/h5-6H,3-4H2,1-2H3

InChI Key

FDWDQFQQAJHWHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=CN=C2SC

Origin of Product

United States

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